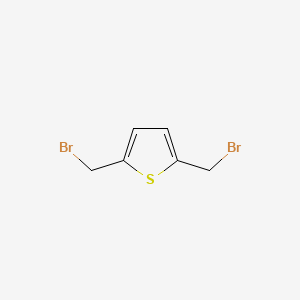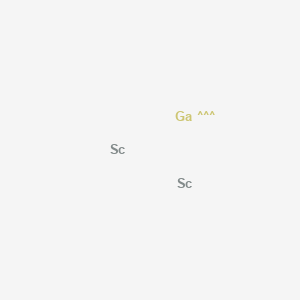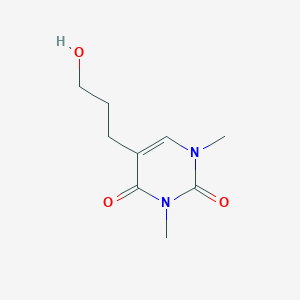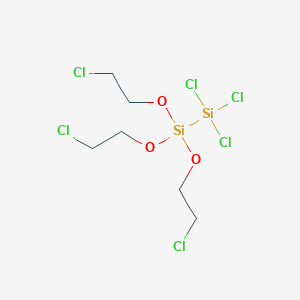
1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon atoms bonded to organic groups, which include chlorine and ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane typically involves the reaction of trichlorosilane with 2-chloroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with larger reactors and more stringent control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound. The by-products are typically recycled or treated to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxyl or amino groups, leading to the formation of new organosilicon compounds.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out at elevated temperatures.
Hydrolysis: Water or aqueous solutions of acids or bases are used, and the reaction is often conducted at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Major Products Formed
Substitution Reactions: New organosilicon compounds with different functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Aldehydes or carboxylic acids.
Applications De Recherche Scientifique
1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for research purposes.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The compound can form stable bonds with organic molecules, leading to the modification of their chemical properties. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloro-2,2,2-trifluoroethane: Similar in structure but contains fluorine atoms instead of ethoxy groups.
1,1,1-Trichloroethane: Lacks the ethoxy groups and has different chemical properties.
Uniqueness
1,1,1-Trichloro-2,2,2-tris(2-chloroethoxy)disilane is unique due to the presence of both chlorine and ethoxy groups bonded to silicon atoms. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Numéro CAS |
61182-99-8 |
|---|---|
Formule moléculaire |
C6H12Cl6O3Si2 |
Poids moléculaire |
401.0 g/mol |
Nom IUPAC |
trichloro-[tris(2-chloroethoxy)silyl]silane |
InChI |
InChI=1S/C6H12Cl6O3Si2/c7-1-4-13-17(14-5-2-8,15-6-3-9)16(10,11)12/h1-6H2 |
Clé InChI |
BQFBFGIOGZFBRA-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)O[Si](OCCCl)(OCCCl)[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








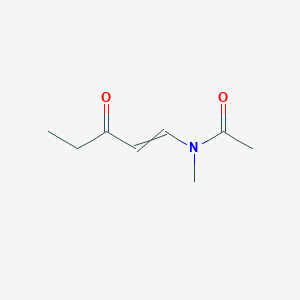
![N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline](/img/structure/B14595620.png)
